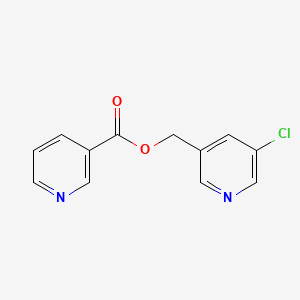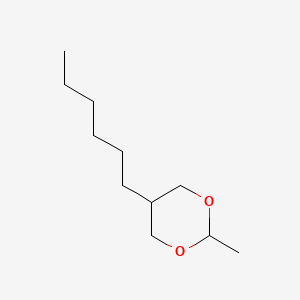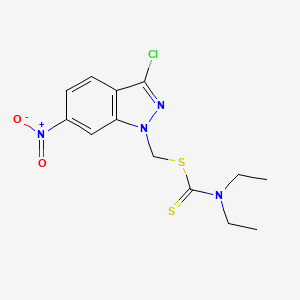![molecular formula C9H12 B14705952 Bicyclo[3.3.1]nona-2,6-diene CAS No. 13534-07-1](/img/structure/B14705952.png)
Bicyclo[3.3.1]nona-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[331]nona-2,6-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused cyclohexane rings
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nona-2,6-diene can be synthesized through a flexible two-step process starting from cycloocta-1,5-diene . The first step involves the formation of a dibromocyclooctadiene intermediate, which is then subjected to a dehalogenation reaction to yield the desired bicyclic compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
Bicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or diols.
Reduction: Reduction reactions can convert the diene into saturated bicyclic compounds.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitroform, reducing agents such as hydrogen gas, and halogenating agents like N-bromosuccinimide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include diketones, diols, and halogenated derivatives . These products can serve as intermediates for further chemical transformations.
科学的研究の応用
Bicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Asymmetric Catalysis: It is used as a ligand in asymmetric hydrogenation reactions, providing enantioselectivity in the synthesis of chiral compounds.
Anticancer Research: Derivatives of this compound have shown potential as anticancer agents due to their unique structural features.
Material Science: The compound’s rigid structure makes it useful in the design of novel materials with specific mechanical properties.
作用機序
The mechanism of action of bicyclo[3.3.1]nona-2,6-diene in asymmetric catalysis involves its interaction with metal catalysts to form chiral complexes that facilitate the hydrogenation of prochiral substrates . The molecular targets include metal centers in the catalysts, and the pathways involve coordination and activation of the substrates.
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: This compound is similar in structure but contains additional carbonyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound has an oxygen atom incorporated into the bicyclic framework.
Uniqueness
This compound is unique due to its simple hydrocarbon structure, which allows for versatile chemical modifications and applications in various fields. Its strained ring system also makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
13534-07-1 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
bicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-3-8-5-2-6-9(4-1)7-8/h1-3,6,8-9H,4-5,7H2 |
InChIキー |
KCHMRTCANKSGHQ-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC=CC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


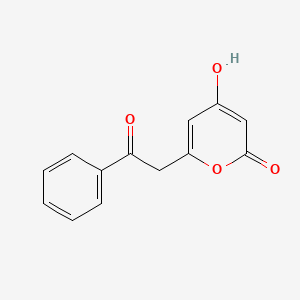
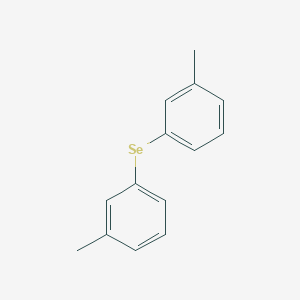
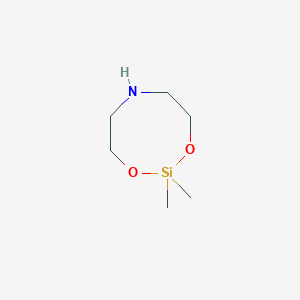
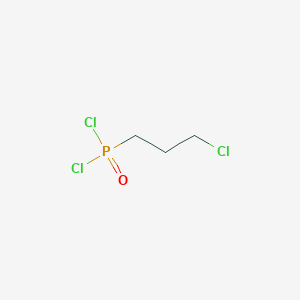
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
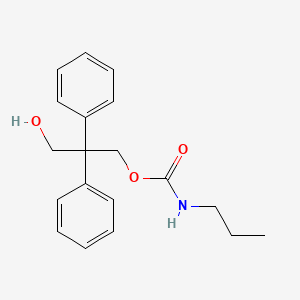
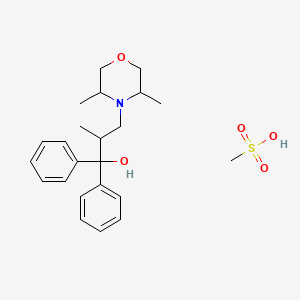
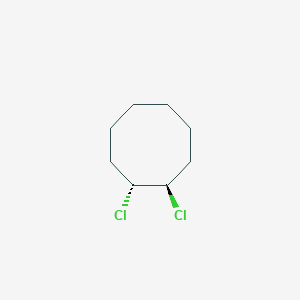
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
